molecular formula C25H28O5 B1246568 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone

3'-Geranyl-2',3,4,4'-tetrahydroxychalcone

Cat. No. B1246568
M. Wt: 408.5 g/mol
InChI Key: WWJVSOYKRSDSDN-PIRRJUBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

, also known as G-thc cpd, belongs to the class of organic compounds known as 3-prenylated chalcones. These are chalcones featuring a C5-isoprenoid unit at the 3-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in fruits. This makes a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthetic Approaches : Research has demonstrated methods for synthesizing 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone and related compounds. Wang et al. (2014) developed a concise synthesis for prenylated and geranylated chalcone natural products, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, using regiospecific iodination and Suzuki coupling reactions. This method improved overall yields and provided better regiochemical control during iodination compared to previous methods (Wang et al., 2014).
  • Chemical Structure Analysis : Other studies have focused on elucidating the chemical structures of geranylated flavonoids and chalcones, contributing to a deeper understanding of their chemical properties. For example, Zheng et al. (2010) isolated and identified various phenolic compounds, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, from Morus nigra roots, providing insights into their structures and tyrosinase inhibitory activities (Zheng et al., 2010).

Biological Activity and Applications

  • Antifungal and Antioxidant Properties : Jayasinghe et al. (2004) discovered that certain geranyl chalcone derivatives, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, exhibited significant antifungal and radical scavenging activities. These findings suggest potential applications in antifungal therapies and as natural antioxidants (Jayasinghe et al., 2004).
  • Anti-inflammatory Activity : Hsu et al. (2012) studied geranyl flavonoid derivatives from Artocarpus communis leaves and found that these compounds, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, exhibited anti-inflammatory activity. They suppressed proinflammatory mediators in lipopolysaccharide-activated murine macrophage cells, indicating their potential use in treating inflammatory disorders (Hsu et al., 2012).

properties

Product Name

3'-Geranyl-2',3,4,4'-tetrahydroxychalcone

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-10-19-22(27)14-11-20(25(19)30)21(26)12-8-18-9-13-23(28)24(29)15-18/h5,7-9,11-15,27-30H,4,6,10H2,1-3H3/b12-8+,17-7+

InChI Key

WWJVSOYKRSDSDN-PIRRJUBYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C)C

synonyms

3'-geranyl-2',3,4,4'-tetrahydroxychalcone
G-THC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone
Reactant of Route 2
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone
Reactant of Route 3
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone
Reactant of Route 4
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone
Reactant of Route 5
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone
Reactant of Route 6
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.